4-Pyridinamine, N,N-diethyl-, 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101007-49-2 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N,N-diethyl-1-oxidopyridin-1-ium-4-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-10(4-2)9-5-7-11(12)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
IRFNDTQTGCYIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyridinamine, N,n Diethyl , 1 Oxide and Analogues
Classical and Modern Oxidation Protocols for Pyridine (B92270) Derivatives
The most direct and widely employed method for the synthesis of 4-(N,N-diethylamino)pyridine 1-oxide is the N-oxidation of the parent pyridine. This transformation can be accomplished using a variety of oxidizing agents, ranging from classical peroxy acids to more modern catalytic systems designed for higher selectivity and milder reaction conditions. The electron-donating nature of the diethylamino group at the 4-position facilitates this oxidation.
Peroxide-Based Oxidations
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for the N-oxidation of pyridines. However, its reaction with pyridines is often slow and requires activation by acids or catalysts. google.com
A classical approach involves the use of hydrogen peroxide in conjunction with carboxylic acids, such as acetic acid, which forms a more reactive peroxy acid in situ. google.com Urea-hydrogen peroxide (UHP), a stable solid adduct, can also be used as a convenient source of H₂O₂. researchgate.net Maleic anhydride (B1165640) derivatives have been shown to act as effective catalysts for N-oxidation with hydrogen peroxide, with the choice of anhydride depending on the electronic properties of the pyridine substrate. nii.ac.jp For electron-rich pyridines, such as 4-(N,N-diethylamino)pyridine, systems like 2,3-dimethylmaleic anhydride (DMMA) with H₂O₂ are effective. nii.ac.jp
Another approach utilizes sodium percarbonate in the presence of rhenium-based catalysts, which provides an efficient route to N-oxides under mild conditions. researchgate.net Similarly, sodium perborate (B1237305) in acetic acid serves as an effective reagent for the N-oxidation of various nitrogen heterocycles. researchgate.net
| Oxidizing System | Catalyst/Activator | Substrate Type | Key Features |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | General Pyridines | In situ formation of peracetic acid. google.com |
| Hydrogen Peroxide (H₂O₂) | Maleic Anhydride Derivatives | Electron-rich/deficient Pyridines | Catalytic cycle regenerates peracid. nii.ac.jp |
| Sodium Percarbonate | Rhenium-based catalysts | Tertiary Nitrogen Compounds | Efficient, mild reaction conditions. researchgate.net |
| Sodium Perborate | Acetic Acid | Aromatic Nitrogen Heterocycles | Effective for various heterocycles. researchgate.net |
| Urea-Hydrogen Peroxide (UHP) | None (solid-state) | Nitrogen Heterocycles | Stable, inexpensive, and easily handled reagent. researchgate.net |
Transition Metal-Catalyzed Oxidations
Transition metal complexes have been developed to catalyze the N-oxidation of pyridines with high efficiency and selectivity. These catalysts often allow for the use of milder oxidants and lower reaction temperatures.
Methyltrioxorhenium (MTO) is a highly effective catalyst for the oxidation of pyridines using aqueous hydrogen peroxide. google.com This system is particularly efficient for 3- and 4-substituted pyridines, providing high yields of the corresponding N-oxides with low catalyst loadings. google.com Manganese porphyrin complexes, such as manganese tetrakis(2,6-dichlorophenyl) porphyrin [Mn(TDCPP)Cl], in combination with H₂O₂ and a cocatalyst like ammonium (B1175870) acetate (B1210297), have also been successfully used to convert pyridine derivatives to their N-oxides in good yields. google.com
Titanium silicalite (TS-1), a heterogeneous catalyst, has been employed for the N-oxidation of pyridines with H₂O₂, offering the advantages of easy catalyst recovery and potential for use in continuous flow reactors. researchgate.net Supported sulfonic or carboxylic acid catalysts have also been patented for the oxidation of pyridine and its derivatives with hydrogen peroxide at elevated temperatures. researchgate.net
| Catalyst | Oxidant | Key Features |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | High efficiency for substituted pyridines at low catalyst loading. google.com |
| Manganese Porphyrins | Hydrogen Peroxide | Good yields and high chemoselectivity. google.com |
| Titanium Silicalite (TS-1) | Hydrogen Peroxide | Heterogeneous catalyst, suitable for flow chemistry. researchgate.net |
| Supported Sulfonic/Carboxylic Acids | Hydrogen Peroxide | Heterogeneous system for elevated temperature reactions. researchgate.net |
Other Selective Oxidizing Agents
Besides peroxide-based systems, other reagents are known to be effective for the selective oxidation of pyridines. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are powerful and reliable oxidants for this transformation and often provide high yields where other methods may fail. google.com The first reported synthesis of pyridine N-oxide itself utilized peroxybenzoic acid. semanticscholar.org Other specialized reagents include dimethyldioxirane (B1199080) (DMD) and oxaziridines, which act as efficient oxygen sources for the oxidation process. google.com
Heterocyclic Ring Transformation and Construction Approaches
The synthesis of the 4-(N,N-diethylamino)pyridine 1-oxide core via heterocyclic ring transformation is a less direct, yet viable, strategy. This approach typically involves the construction of the substituted pyridine ring from a different heterocyclic precursor, followed by a subsequent N-oxidation step using one of the methods described in section 2.1.
One documented method involves the ring transformation of a pyrimidinone derivative. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one can react with enaminones in a process that leads to the formation of functionalized 4-aminopyridines. mdpi.com By selecting an enaminone derived from diethylamine, a precursor to the target compound can be synthesized. This method allows for the introduction of various amino groups at the 4-position of the pyridine ring. mdpi.com A similar strategy employs the reaction of nitropyrimidinone with active methylene (B1212753) compounds in the presence of ammonium acetate to yield functionalized 4-aminopyridines. nii.ac.jp
These ring transformation reactions provide access to the 4-aminopyridine (B3432731) skeleton, which must then be oxidized to afford the final N-oxide product. While not a direct route to the N-oxide, this strategy offers an alternative pathway for constructing the core heterocyclic structure from different starting materials.
Advanced Synthetic Strategies for Chiral N-Oxide Analogues
The development of chiral pyridine N-oxides as asymmetric catalysts has spurred the creation of advanced synthetic strategies for their enantioselective preparation. These methods are crucial for accessing optically enriched analogues that can be used to induce chirality in a variety of chemical transformations.
Rational Design and Enantioselective Synthesis
The rational design of chiral N-oxide catalysts often involves introducing a chiral scaffold adjacent to the pyridine N-oxide moiety. This allows for the creation of a chiral environment around the catalytically active N-O group. An efficient chiral 4-aryl-pyridine-N-oxide (ArPNO) nucleophilic organocatalyst has been rationally designed and synthesized. mdpi.comacs.org This design overcomes the traditional requirement of a dialkylamino group at the C-4 position for acyl transfer catalysts, allowing for greater structural diversity. mdpi.comacs.org
A significant breakthrough in the enantioselective synthesis of pyridine N-oxides is the use of biomolecule-inspired catalysis. acs.org Scott J. Miller and colleagues have developed a catalytic, enantioselective N-oxidation of pyridines using aspartic acid-containing peptides as catalysts. acs.org This approach is predicated on a catalytic cycle where the aspartyl side chain shuttles between its free acid and peracid forms in the presence of a stoichiometric oxidant like hydrogen peroxide. acs.org This method has been successfully applied to the desymmetrization of bis(pyridine) substrates that have a remote pro-stereogenic center, achieving high levels of enantioselectivity (up to 99:1 er). The success of this strategy relies on the substrate having a group capable of hydrogen bonding to the peptide catalyst, which helps to orient the substrate within the chiral pocket during the oxidation step. This methodology represents a novel entry into chiral pyridine frameworks and can be applied to existing pyridine-containing molecules to generate new, optically enriched derivatives.
| Catalytic System | Principle | Application | Enantioselectivity (er) |
| Chiral 4-Aryl-Pyridine-N-Oxides (ArPNO) | Nucleophilic Organocatalysis | Acylative Dynamic Kinetic Resolution | Up to >20:1 rr, 99% ee |
| Aspartic Acid-Containing Peptides | Biomolecule-Inspired Catalysis | Desymmetrization of bis(pyridine) substrates | Up to 99:1 |
Incorporation of Chiral Auxiliaries and Stereocenters
The introduction of chirality into analogues of 4-Pyridinamine, N,N-diethyl-, 1-oxide is a critical area of research, primarily driven by the utility of such compounds in asymmetric synthesis. Methodologies for incorporating stereocenters often involve the use of chiral auxiliaries derived from the chiral pool, the creation of molecules with planar or axial chirality, or the attachment of pre-existing chiral fragments to the pyridine N-oxide core.
A common strategy involves the modification of the pyridine ring with chiral substituents. These substituents can impose a chiral environment around the catalytically active N-oxide group. The synthesis of such molecules often starts from readily available chiral precursors, such as amino acids or terpenes. For instance, chiral 4-(dialkylamino)pyridine N-oxide analogues have been developed by introducing a chiral source, such as an α-amino acid, into the molecule's structure.
Another sophisticated approach is the creation of atropisomeric biaryl N-oxides. nih.gov In this strategy, restricted rotation around a C-C single bond connecting the pyridine N-oxide moiety to another aromatic ring results in stable, separable enantiomers. This axial chirality is a powerful tool for creating a well-defined three-dimensional chiral space. The synthesis of these compounds can be achieved through stereoselective methods, such as copper-catalyzed atroposelective ring formation. nih.gov
Furthermore, planar chirality can be introduced, where the stereochemistry arises from the arrangement of substituents in a plane. Planar chiral pyridine N-oxides have been developed and shown to be effective in various chemical transformations. sci-hub.se The synthesis of these complex structures represents a significant challenge, often requiring multi-step sequences.
The attachment of well-established chiral auxiliaries, such as oxazolines, to the pyridine N-oxide framework is another viable method. mdpi.com Chiral oxazolines, synthesized from readily available chiral amino alcohols, can be appended to the pyridine ring, leading to a new class of chiral ligands and catalysts. mdpi.com The modular nature of this approach allows for the tuning of steric and electronic properties by varying the substituents on the oxazoline (B21484) ring.
Research Findings on Chiral Analogue Synthesis
Detailed studies have explored various routes to synthesize these chiral pyridine N-oxide analogues. For example, a copper-catalyzed atroposelective method has been developed for the de novo synthesis of biaryl heteroaromatic N-oxides. nih.gov This approach allows for the construction of novel N-oxide scaffolds with high yields and excellent enantioselectivity. nih.gov
The following table summarizes the results for the atroposelective synthesis of various isoquinoline (B145761) N-oxides, which are analogues of pyridine N-oxides.
| Entry | Substrate (Oxime) | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | 1f (with 4-dimethylamino group) | 3f | 56 | 97:3 |
| 2 | 1g (with 5-halogen substituent) | 3g | - | 95:5 to 97.5:2.5 |
| 3 | 1h (with 5-alkyl substituent) | 3h | - | 95:5 to 97.5:2.5 |
| 4 | 1i (with 5-alkoxyl substituent) | 3i | - | 95:5 to 97.5:2.5 |
| 5 | 1k (with 5-dimethylamino group) | 3k | - | 95:5 to 97.5:2.5 |
Data sourced from a study on Cu-catalyzed atroposelective synthesis. nih.gov The structure of the heteroaromatic N-oxide product and the absolute configuration of the stereogenic axis were confirmed by X-ray crystallography analysis of one of the atropisomers. nih.gov
Another line of research has focused on attaching chiral oxazoline moieties to the pyridine N-oxide scaffold. A multi-step synthesis has been developed for a series of chiral oxazoline-substituted pyridine N-oxides derived from natural amino acids. mdpi.com The synthesis generally involves the oxidation of the parent pyridine to the N-oxide, followed by the introduction of the chiral oxazoline group. mdpi.com
The effectiveness of these chiral N-oxides is often evaluated in asymmetric reactions. For instance, the allylation of benzaldehyde (B42025) with allyl-trichlorosilane has been used as a benchmark reaction. The results for various pyridine N-oxide oxazoline catalysts are presented below.
| Catalyst | Chiral Fragment Source | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 4c | (S)-phenyl-glycinol | - | 71 |
| 10c | (S)-phenyl-glycinol | - | 79 |
| 20c | (S)-phenyl-glycinol | - | 57 |
Data from a study on heteroaromatic N-oxides modified with a chiral oxazoline moiety. mdpi.com The highest enantioselectivity was consistently observed when the catalyst was derived from the (S)-phenyl-glycinol fragment. mdpi.com
Mechanistic Elucidation and Theoretical Studies of 4 Pyridinamine, N,n Diethyl , 1 Oxide Catalysis
Reaction Mechanism Investigations
The catalytic activity of 4-dialkylaminopyridine N-oxides in various organic transformations, particularly in acylation reactions, is a subject of detailed mechanistic inquiry. The unique electronic structure of these molecules, featuring a highly nucleophilic N-oxide oxygen, governs their catalytic cycle.
The core of the catalytic cycle for 4-dialkylaminopyridine N-oxides involves the formation of a highly reactive intermediate through the interaction of the catalyst with an acylating agent, such as a carboxylic anhydride (B1165640). Unlike their non-oxidized counterparts (e.g., DMAP) which form N-acylpyridinium ions, pyridine (B92270) N-oxides form a distinct type of intermediate.
The mechanism commences with the nucleophilic attack of the N-oxide's oxygen atom on the electrophilic acylating agent. This step generates a key intermediate known as an O-acyloxypyridinium cation. acs.org This species is significantly more reactive than the initial acylating agent, rendering it a potent acyl transfer agent.
The formation of this intermediate can be described in a two-step process:
Nucleophilic Attack: The catalyst, for instance DEAPO, attacks the anhydride, leading to the cleavage of a C-O bond within the anhydride.
Intermediate Formation: This results in the formation of the O-acyloxypyridinium cation and a carboxylate anion. acs.org
This intermediate is transient and is not typically isolated, but its existence is strongly supported by kinetic studies and computational modeling. Control experiments have demonstrated that the N-oxide group is essential for high catalytic activity, as the corresponding non-oxidized 4-aryl-pyridine shows significantly lower yields and stereoselectivity in asymmetric reactions. acs.org
The N-oxide functionality is critical to the catalytic power of DEAPO. The formal negative charge on the oxygen atom makes it a potent nucleophile, often more so than the nitrogen atom in the parent pyridine. acs.orgthieme-connect.de This enhanced nucleophilicity allows the catalyst to efficiently attack otherwise moderately reactive electrophiles like anhydrides.
Key features imparted by the N-oxide oxygen include:
High Nucleophilicity: The oxygen atom acts as the primary nucleophilic site, initiating the catalytic cycle. acs.org DFT calculations and experimental comparisons have shown that the nucleophilic ability of the oxygen in pyridine-N-oxide is greater than that of the nitrogen in the corresponding pyridine. acs.org
Weak N-O Bond: The nitrogen-oxygen bond in pyridine N-oxides is relatively weak (bond dissociation energy of ~63.3 kcal/mol for pyridine N-oxide), which facilitates the subsequent fragmentation of the O-acyloxypyridinium intermediate upon attack by the final nucleophile (e.g., an alcohol), regenerating the catalyst and releasing the acylated product. thieme-connect.de
The efficiency of catalysis by 4-dialkylaminopyridine N-oxides is often modulated by the choice of co-catalysts and solvents. These components can influence reaction rates and selectivity by stabilizing intermediates and transition states or by participating directly in the catalytic cycle.
Co-catalysts: In many acylation reactions, a non-nucleophilic base is required. For instance, in the acylation of an alcohol, after the alcohol attacks the activated O-acyloxypyridinium intermediate, a proton is released. A base, such as triethylamine (B128534) or sodium carbonate, is often included to neutralize this proton, preventing the protonation and deactivation of the catalyst and driving the reaction to completion. acs.org
| Solvent | Typical Polarity | Role in Catalysis |
|---|---|---|
| Mesitylene | Nonpolar | Used in reactions where minimal stabilization of charged intermediates is desired to favor specific pathways. acs.org |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Commonly used to solvate reactants and stabilize charged intermediates and transition states effectively. nih.gov |
| Acetonitrile | Polar Aprotic | Can stabilize ionic species and may be chosen for its ability to dissolve a wide range of substrates. |
| Water | Polar Protic | While less common for acylation due to hydrolysis risk, some reactions with robust catalysts are designed to proceed in aqueous media for environmental benefits. researchgate.net |
Computational Chemistry Methodologies
To gain deeper insight into the reaction pathways and energetics of catalysis by compounds like DEAPO, researchers employ sophisticated computational chemistry techniques. These methods provide a molecular-level understanding that complements experimental observations.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is widely applied to elucidate the mechanisms of catalytic reactions by mapping the potential energy surface.
In the context of 4-dialkylaminopyridine N-oxide catalysis, DFT is used to:
Calculate Reaction Energetics: Determine the relative energies of reactants, intermediates, transition states, and products. This allows for the construction of a complete reaction energy profile.
Characterize Transition State Structures: DFT calculations can precisely model the three-dimensional geometry of transition states, revealing the critical bond-forming and bond-breaking events.
For example, in a reaction catalyzed by a chiral 4-aryl-pyridine-N-oxide, DFT calculations showed that the nucleophilic attack of the N-oxide on an anhydride to form the O-acyloxypyridinium intermediate proceeds through a transition state with a specific energy barrier. acs.org The subsequent nucleophilic substitution by the substrate was identified as the rate- and enantio-determining step. rsc.org
| Reaction Step | Computational Method | Calculated Parameter | Example Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Nucleophilic attack of N-oxide on anhydride | DFT | Energy Barrier (ΔG‡) | 18.3 | acs.org |
| Nucleophilic substitution by substrate | DFT | Energy Barrier (ΔG‡) | Varies (Rate-determining step) | acs.orgrsc.org |
While DFT provides a static picture of specific points along the reaction coordinate, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the entire system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For a catalytic system involving DEAPO, MD simulations could be used to:
Analyze Solvent Effects: Model the explicit arrangement and motion of solvent molecules around the catalyst and reacting species, providing insight into solvation and its effect on reaction barriers.
Study Conformational Dynamics: Investigate the flexibility of the catalyst and how its conformation might change during the catalytic cycle.
Probe Catalyst-Substrate Interactions: Simulate the process of the substrate binding to the activated intermediate, revealing the dynamic interactions that lead to the transition state.
Reactive force fields (ReaxFF) in MD simulations can even model chemical reactions, allowing researchers to observe the entire catalytic cycle dynamically, from the initial formation of intermediates to the final product release. researchgate.net This approach can help understand how factors like temperature and pressure influence reaction pathways at a molecular level. researchgate.net
Quantum Chemical Analyses of Electronic Structure and Bonding
The N-O bond is a critical feature of pyridine N-oxides, as its cleavage is often involved in the catalytic cycle, particularly in oxidation reactions. thieme-connect.de The bond dissociation enthalpy (BDE) is a direct measure of the bond's strength. For the parent compound, pyridine N-oxide, the experimental N-O BDE is reported to be 63.3 kcal/mol. thieme-connect.de Computational studies on pyridine N-oxide (PNO) and trimethylamine (B31210) N-oxide (TMAO) predict that the N-O bond in PNO is 10-14 kcal/mol stronger than in TMAO, a difference attributed to resonance stabilization within the aromatic system. nih.govnih.gov The presence of the electron-donating N,N-diethylamino group at the 4-position is expected to further influence this value through electronic delocalization.
The geometry of the N-O bond also provides insight into its character. The N-O bond length in pyridine N-oxide is reported to be relatively short at approximately 1.28 Å. thieme-connect.de This is shorter than the N-O bond in N-methylmorpholine N-oxide (1.383 Å), indicating a degree of double bond character arising from resonance contributions. thieme-connect.de The dipole moment is another key parameter, reflecting the charge distribution within the molecule. Pyridine N-oxide has a significantly higher dipole moment (4.37 D) compared to pyridine (2.03 D), a consequence of the polar N-O bond. scripps.edu These fundamental properties, summarized in the table below for related compounds, form the basis for understanding the reactivity of 4-Pyridinamine, N,N-diethyl-, 1-oxide.
| Compound | Property | Value | Reference |
|---|---|---|---|
| Pyridine N-oxide | N-O Bond Dissociation Enthalpy (BDE) | 63.3 kcal/mol | thieme-connect.de |
| Pyridine N-oxide | N-O Bond Length | 1.28 Å | thieme-connect.de |
| Pyridine N-oxide | Dipole Moment | 4.37 D | scripps.edu |
| N-Methylmorpholine N-oxide | N-O Bond Length | 1.383 Å | thieme-connect.de |
Predicting and Rationalizing Stereoselectivity through Computational Models
In asymmetric catalysis, chiral derivatives of this compound are employed to control the stereochemical outcome of reactions. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the observed stereoselectivity. acs.orgnih.gov
These models allow for a detailed exploration of the reaction's potential energy surface. By calculating the energies of various transition states, chemists can identify the lowest energy pathway, which corresponds to the major product formed. acs.org For stereoselective reactions, this involves modeling the transition states leading to different stereoisomers (e.g., R vs. S enantiomers). The difference in the calculated free energies (ΔΔG‡) between these diastereomeric transition states can be directly correlated to the predicted enantiomeric excess (ee) of the reaction.
Mechanistic studies on related chiral 4-aryl-pyridine-N-oxide catalysts have shown that the origin of stereoselectivity lies in subtle non-covalent interactions within the enantio-determining transition state. acs.org These interactions can include hydrogen bonding, steric repulsion, and π–π stacking between the chiral catalyst, the substrate, and the reagents. mdpi.com Computational models can precisely map these interactions, providing a rational basis for the catalyst's design. For example, DFT calculations can reveal how the specific geometry of a chiral catalyst favors the attack of a reagent from one face of the substrate (e.g., Re vs. Si face) over the other. acs.org Furthermore, these models can account for the influence of electronic effects; for instance, electron-rich catalysts have been shown to sometimes lead to greater enantioselectivity. mdpi.com
Spectroscopic and Kinetic Studies for Mechanistic Validation
While theoretical models provide a powerful predictive framework, experimental validation is crucial for confirming proposed reaction mechanisms. Spectroscopic and kinetic studies offer direct evidence of intermediate species and the factors controlling the reaction rate.
In-situ Spectroscopic Monitoring (e.g., NMR, IR)
In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, without the need to isolate components from the reaction mixture. wiley.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for studying catalytic cycles involving this compound. rptu.denyu.edu
By acquiring spectra at various time points, these methods can track the consumption of reactants and the formation of products, providing detailed kinetic profiles. rsc.org More significantly, in-situ spectroscopy can enable the direct observation and characterization of transient intermediates that are central to the catalytic mechanism but are too unstable to be isolated. wiley.comnyu.edu In many reactions catalyzed by pyridine N-oxides, such as acylation reactions, a key proposed intermediate is the N-acyloxypyridinium species. acs.org The detection of characteristic NMR or IR signals corresponding to this intermediate would provide strong evidence for the proposed nucleophilic catalysis pathway. Specialized techniques, such as high-pressure NMR tubes, can be used to study reactions under non-ambient conditions, which is often necessary to observe labile, catalytically active species. wiley.com
Kinetic Isotope Effects and Rate Law Determination
Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deep mechanistic insights. Two fundamental tools in this area are rate law determination and the measurement of kinetic isotope effects (KIEs).
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the nature of the RDS by identifying which bonds are being formed or broken in this step. acs.org This is achieved by comparing the rate of a reaction using a substrate containing a heavier isotope (e.g., deuterium, ²H) with the rate using the normal, lighter isotope (e.g., protium, ¹H). If the bond to this atom is cleaved or formed in the RDS, a significant difference in rates (a KIE) will be observed. For example, in a study of a radical reaction, an intermolecular kinetic isotope effect (kH/kD) of approximately 1.1 was observed, which helped to rule out C-H bond cleavage as the rate-determining step. nih.gov For a reaction catalyzed by this compound, measuring the KIE upon isotopic substitution at specific positions in the substrate or reagents can provide definitive evidence for the proposed bond-breaking or bond-forming events in the turnover-limiting step of the catalytic cycle.
Catalyst Design and System Development for 4 Pyridinamine, N,n Diethyl , 1 Oxide Analogues
Homogeneous Catalysis Enhancements
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity due to the excellent accessibility of catalytic sites. Enhancements in this area for 4-dialkylaminopyridine N-oxide analogues have centered on rational ligand design and the creation of recyclable systems.
The catalytic performance of 4-aminopyridine (B3432731) N-oxide derivatives is intrinsically linked to their molecular and electronic structure. Strategic modifications to the catalyst's framework—a process known as ligand design—can fine-tune its properties for specific applications.
Research has shown that altering the substituent at the 4-position of the pyridine (B92270) N-oxide ring from a dialkylamino group to an aryl group can maintain or even enhance catalytic activity in certain reactions. acs.org For instance, in acylative dynamic kinetic resolution, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been developed as highly effective acyl transfer organocatalysts. acs.org The electronic nature of this aryl group is critical; electron-donating groups on the aryl ring tend to increase catalytic activity, whereas electron-withdrawing groups can diminish it. acs.org This demonstrates the principle of electronic tuning, where modifying the electron density at the catalytic core influences its reactivity.
Further refinement involves modifying the chiral backbone of the catalyst. In the design of chiral ArPNOs, the structure of the amide group attached to the pyridine ring was found to be crucial for enantioselectivity. Catalysts bearing bulky substituents, such as isopropyl groups at the ortho positions of an aniline-derived amide, provided superior results compared to less sterically hindered analogues. acs.org The presence of an N-H bond within the amide moiety was also identified as essential for both high activity and chiral induction, likely through hydrogen bonding interactions with the substrate or reagents. acs.org
A summary of how different structural modifications impact catalyst performance in a three-component dynamic kinetic resolution is presented below.
| Catalyst Analogue | Key Structural Feature | Yield (%) | Enantiomeric Excess (ee, %) | Source |
|---|---|---|---|---|
| C4a | Bulky 2,6-diisopropylaniline (B50358) amide | 92 | 88 | acs.org |
| C4f | Electron-donating 3,5-dimethylphenyl at C4 | 89 | 92 | acs.org |
| C4i | Electron-withdrawing 3,5-bis(trifluoromethyl)phenyl at C4 | < 50 | - | acs.org |
| C5f | Analogue lacking the N-oxide group | 29 | 16 | acs.org |
These findings underscore that a systematic approach to ligand design, considering both steric and electronic factors, is a powerful tool for optimizing the activity and selectivity of homogeneous catalysts based on the 4-aminopyridine N-oxide scaffold.
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture post-reaction, which hinders its reuse and can lead to product contamination. To address this, research has focused on developing recyclable homogeneous systems. One promising strategy involves the use of soluble polymer supports or phase-switchable catalysts. researchgate.net
By attaching the 4-dialkylaminopyridine N-oxide catalyst to a soluble polymer, the resulting macromolecular catalyst retains its homogeneous nature during the reaction. After completion, the catalyst can be selectively precipitated by changing the solvent composition or temperature, allowing for recovery via simple filtration. Another approach is the design of "phase-switchable" catalysts that exhibit variable solubility depending on an external trigger, such as the introduction or removal of a gas like CO2. While specific examples for 4-Pyridinamine, N,N-diethyl-, 1-oxide are still emerging, these general principles for catalyst recycling represent a key area of development. researchgate.netresearchgate.net
The use of fluorous salts of 4-N,N-dimethylaminopyridine (DMAP), a related analogue, serves as a pertinent example. These catalysts are soluble in specific fluorous solvents, enabling a reaction to proceed homogeneously. After the reaction, the catalyst can be separated by liquid-liquid extraction and reused, providing a cleaner and more sustainable process. researchgate.net
Heterogeneous Catalysis Development
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers straightforward separation and recycling. The development of heterogeneous catalysts based on 4-aminopyridine N-oxide analogues involves immobilizing these molecules onto various solid supports.
The covalent attachment of 4-dialkylaminopyridine analogues to robust solid supports is the most common strategy for creating effective heterogeneous catalysts. The choice of support material is critical as it influences catalyst loading, stability, and accessibility of the active sites.
Silica (B1680970): Silica gel is a widely used support due to its high surface area, mechanical stability, and well-defined surface chemistry. chemicalpapers.com A common immobilization method involves reacting a functionalized silica, such as γ-chloropropylated silica gel, with a 4-aminopyridine derivative. For example, 4-dimethylaminopyridine (B28879) (DMAP) has been successfully immobilized via N-alkylation of 4-methylaminopyridine with the chlorinated silica support. chemicalpapers.com
Polymers: Polystyrene resins, often cross-linked with divinylbenzene, are another popular choice for catalyst immobilization. researchgate.net The synthesis of a polymer-supported DMAP analogue can be achieved by reacting chloromethylated polystyrene with the sodium salt of 4-(N-methylamino)pyridine. researchgate.net Thermosensitive polymers have also been used, creating "smart" catalysts that can switch between soluble and insoluble states with temperature changes, blending the advantages of homogeneous and heterogeneous systems. drexel.edu
Graphene-based Materials: Graphene oxide (GO) offers an exceptionally high surface area and unique electronic properties, making it an attractive support material. nih.govmdpi.com Functionalization of GO with amine groups provides anchor points for covalently grafting catalyst molecules. researchgate.netnih.gov For example, 4-aminopyridine has been grafted onto magnetic nanoparticle-supported graphene oxide, combining the high surface area of GO with the ease of magnetic separation. researchgate.net
Once the catalyst is immobilized, it is crucial to characterize the material to confirm successful grafting, determine the catalyst loading, and understand the nature of the surface-bound sites. A suite of analytical techniques is employed for this purpose.
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the characteristic vibrations of chemical bonds, confirming the presence of the organic catalyst on the support material. For instance, the appearance of alkyl C-H and aromatic C-C stretching bands in the spectrum of magnetic nanoparticles after modification confirms the successful grafting of a DMAP moiety. rsc.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of organic catalyst loaded onto the inorganic support, as the organic component will decompose at a specific temperature range. chemicalpapers.comrsc.org
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the catalyst's surface, confirming the presence of elements like nitrogen from the pyridine ring. nih.gov
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the material, confirming the presence and distribution of elements from both the support (e.g., Fe, Si) and the catalyst (e.g., C, N) on the surface. rsc.org
The table below summarizes the application of these techniques for characterizing a silica-supported DMAP catalyst.
| Characterization Technique | Information Obtained | Source |
|---|---|---|
| FT-IR | Confirmed the presence of DMAP functional groups on the silica surface. | chemicalpapers.com |
| TGA | Quantified the amount of immobilized DMAP (up to 0.75 mmol/g). | chemicalpapers.com |
| SEM | Illustrated the surface morphology of the silica gel before and after functionalization. | chemicalpapers.com |
| BET Surface Area Analysis | Showed that the pore structure of the silica was not significantly altered by immobilization. | chemicalpapers.com |
The primary advantage of heterogeneous catalysts is their potential for reuse. The evaluation of reusability and stability is a critical step in their development. This is typically done by recovering the catalyst after a reaction (e.g., by filtration or magnetic separation), washing it, and then using it in a subsequent reaction cycle under the same conditions.
Catalysts supported on magnetic nanoparticles, for instance, demonstrate excellent recyclability due to their facile separation using an external magnet. nih.gov A magnetic nanoparticle-supported DMAP catalyst was reused for at least six cycles in the synthesis of chromenes without a significant loss in its catalytic activity. researchgate.net Similarly, polymer-supported DMAP has been shown to be recyclable for at least three cycles without a major drop in performance. researchgate.net
The stability of the catalyst is also assessed by checking for leaching, which is the undesirable detachment of the catalytic molecule from the solid support into the reaction mixture. Leaching can reduce the catalyst's long-term performance and contaminate the product. Studies have shown that covalently immobilized catalysts on supports like graphene oxide exhibit good stability with no appreciable loss of activity, indicating minimal leaching. nih.gov
The reusability of various supported 4-dialkylaminopyridine analogues is highlighted in the following table.
| Catalyst System | Number of Cycles Tested | Observation | Source |
|---|---|---|---|
| Magnetic-Supported N-Pyridin-4-Amine-Grafted Graphene Oxide | 6 | No significant loss of catalytic activity observed. | researchgate.net |
| Polymer-supported N-methylaminopyridine (PS-DMAP) | 3 | No significant decrease in catalytic activity. | researchgate.net |
| Graphene oxide-supported copper complex (related N-heterocycle) | Multiple | Could be recovered and reused repeatedly with no appreciable loss in activity. | nih.gov |
Cooperative and Multifunctional Catalytic Systems
The development of advanced catalytic systems for analogues of this compound, such as the widely studied 4-(Dimethylamino)pyridine N-oxide (DMAPO), has increasingly focused on cooperative and multifunctional strategies. These approaches aim to achieve higher efficiency, selectivity, and broader substrate scope than single-catalyst systems by integrating multiple catalytic cycles or functionalities into a single process. By designing systems where the catalyst or multiple catalysts work in concert, complex chemical transformations can be achieved with greater precision and in fewer steps.
Dual Catalysis Approaches (e.g., Lewis Base/Transition Metal Relay)
Dual catalysis, particularly the combination of a Lewis base organocatalyst with a transition metal complex, has emerged as a powerful strategy in synthetic chemistry. nih.gov In these systems, analogues like 4-(dialkylamino)pyridine N-oxides can act as potent Lewis basic catalysts that operate orthogonally to a transition metal catalyst within the same reaction vessel. This cooperation allows for the activation of different substrates or different parts of the same substrate, leading to novel reaction pathways. nih.gov
A key area of exploration is the metal/Lewis base relay catalytic system. researchgate.net While the strong coordination of some 4-aminopyridine derivatives can potentially deactivate a metal center, careful system design allows for synergistic activity. researchgate.net For instance, research into dual catalytic systems featuring a chiral 4-aminopyridine derivative and a silver acetate (B1210297) transition metal catalyst has been successfully applied to complex cycloisomerization/cycloaddition reactions. researchgate.net In this context, the Lewis base activates one component of the reaction while the transition metal activates another, creating a relay that efficiently builds molecular complexity.
Chiral analogues of 4-(Dimethylamino)pyridine-N-oxide (DMAPO) have been identified as excellent catalysts for various enantioselective syntheses, highlighting their potential within dual catalysis frameworks. researchgate.net The nucleophilic oxygen of the N-oxide can activate substrates such as anhydrides or acyl halides, forming a highly reactive acyloxypyridinium intermediate. This intermediate can then react with a nucleophile that is generated or activated by a co-present transition metal catalyst. The interplay between the two catalysts is crucial for both reactivity and stereocontrol.
The table below summarizes the conceptual roles of each catalytic component in a hypothetical Lewis Base/Transition Metal dual system involving a 4-(dialkylamino)pyridine N-oxide analogue.
| Catalyst Component | Role in Dual Catalysis System | Example of Activation |
| 4-(Dialkylamino)pyridine N-oxide Analogue | Lewis Base / Nucleophilic Catalyst | Activates acyl donors (e.g., anhydrides) to form a reactive acyloxypyridinium intermediate. |
| Transition Metal Complex (e.g., Ag, Pd, Rh) | Lewis Acid / Redox Catalyst | Activates π-systems (alkynes, allenes) or facilitates cross-coupling and C-H activation steps. |
This cooperative approach expands the reaction scope beyond what is achievable with either catalyst alone, enabling the development of highly stereoselective and efficient chemical transformations. researchgate.net
Biomimetic and Cascade Catalysis Strategies
Biomimetic catalysis seeks to emulate the high efficiency and selectivity of natural enzymes, often by creating catalytic systems that perform multiple reaction steps in a sequence within a single pot, known as a cascade reaction. nih.gov Analogues of this compound, particularly DMAPO, are valuable components in designing such artificial cascade systems due to their defined and highly effective role as nucleophilic catalysts.
One prominent example is the use of DMAPO in macrolactamization and peptide coupling reactions, which are crucial steps in the synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net In these processes, DMAPO is used catalytically with a stoichiometric coupling reagent, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA). The sequence involves the activation of a carboxylic acid by MNBA, followed by nucleophilic catalysis by DMAPO to form a highly reactive acylpyridinium species, which then undergoes intramolecular or intermolecular reaction to form the desired amide bond. researchgate.net This sequence, where one reaction sets up the substrate for the next, is a hallmark of cascade catalysis.
Recent advances have also integrated pyridine N-oxides into photoredox-catalyzed cascade reactions. nih.gov Through single-electron oxidation, photoredox catalysis can generate reactive pyridine N-oxy radicals from their stable N-oxide precursors. nih.gov These radicals can initiate subsequent transformations, such as hydrogen atom transfer (HAT) or radical addition to olefins, leading to complex products in a single, light-driven operation. nih.govchemrxiv.org For example, a photoredox/pyridine N-oxide catalyzed anti-Markovnikov aminohydroxylation of α-olefins demonstrates a cascade where the N-oxy radical adds to the olefin, and the resulting intermediate is trapped to form a β-amino alcohol. chemrxiv.org
The table below outlines the performance of a DMAPO-catalyzed reaction, illustrating its efficiency in a cascade-like synthetic sequence.
| Reaction Type | Coupling Reagent | Catalyst | Key Transformation | Reported Yield |
| Macrolactamization | MNBA | DMAPO (catalytic) | Formation of a 16-membered macrolactam core | High Yields nih.gov |
| Peptide Synthesis | MNBA | DMAPO (catalytic) | Segment-coupling of α-amino acids | High Yields researchgate.net |
These strategies, which combine multiple catalytic steps or mimic enzymatic reaction sequences, underscore the utility of 4-(dialkylamino)pyridine N-oxide analogues in constructing complex molecules with high efficiency and control. nih.govnih.gov
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the specific chemical compound “this compound” that adheres to the requested outline and content requirements. The search for specific analytical data, including chromatographic separations, mass spectrometry, and NMR spectroscopy for this particular diethyl derivative, did not yield any specific research findings.
The available literature and databases extensively cover the closely related analogue, 4-Pyridinamine, N,N-dimethyl-, 1-oxide (commonly known as DMAPO). However, providing information on the dimethyl analogue would directly contradict the explicit instruction to focus solely on the N,N-diethyl-, 1-oxide variant.
Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions, this article cannot be generated.
Advanced Analytical Techniques in Pyridine N Oxide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Advanced NMR Experiments (e.g., Variable Temperature NMR)
Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotations. For 4-Pyridinamine, N,N-diethyl-, 1-oxide, VT-NMR could be employed to investigate the rotational barrier around the C-N bond connecting the diethylamino group to the pyridine (B92270) ring.
At room temperature, the rotation around this bond might be fast on the NMR timescale, resulting in a single set of signals for the ethyl protons. However, as the temperature is lowered, this rotation could slow down, leading to the observation of distinct signals for the diastereotopic methylene (B1212753) protons of the ethyl groups. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotation. This would provide valuable information about the electronic and steric effects of the N-oxide group and the diethylamino substituent on the molecule's conformational flexibility.
While specific VT-NMR data for the diethyl derivative is not available, studies on related pyridine N-oxides often utilize advanced NMR techniques to probe their electronic structure and interactions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. These techniques are particularly useful for identifying the characteristic vibrations of the pyridine N-oxide moiety.
The N-oxide group significantly influences the vibrational spectra of pyridine derivatives. The N-O stretching vibration is a key diagnostic band. In pyridine N-oxide itself, this vibration is typically observed in the region of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the electronic nature of other substituents on the pyridine ring. The electron-donating diethylamino group at the 4-position is expected to increase the electron density on the pyridine ring, which could affect the N-O bond order and, consequently, the frequency of its stretching vibration.
A detailed interpretation of the infrared and Raman spectra of the closely related 4-N,N'-dimethylamino pyridine (4NN'DMAP) has been reported, providing a basis for understanding the vibrational modes of the diethyl analogue. nih.gov In such compounds, characteristic vibrations for the pyridine ring, C-H stretching and bending, and C-N stretching are also observed.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the N-O stretching mode.
The table below summarizes the expected key vibrational frequencies for this compound, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-O | Stretching | 1200 - 1300 |
| C=C / C=N (Pyridine ring) | Stretching | 1400 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Ethyl) | Stretching | 2850 - 3000 |
| C-N | Stretching | 1300 - 1400 |
It is important to note that these are expected ranges, and the actual experimental values for this compound would require empirical measurement.
Emerging Trends and Future Research Perspectives for 4 Pyridinamine, N,n Diethyl , 1 Oxide
Sustainable and Green Chemistry Applications
The principles of green chemistry are guiding the development of new catalytic systems, and 4-Pyridinamine, N,N-diethyl-, 1-oxide is poised to be a significant contributor in this arena. Future research will likely focus on its application as a metal-free organocatalyst, which offers an environmentally benign alternative to traditional metal-based catalysts that can leave toxic residues in products.
Key areas of investigation include:
Metal-Free Oxidations: The related compound, 4-(N,N-dimethylamino)pyridine (DMAP), has been successfully used in combination with a bromide source for the metal-free, selective oxidation of methyl aromatics using molecular oxygen as the terminal oxidant. This suggests a promising avenue for exploring this compound in similar aerobic oxidation reactions, reducing reliance on stoichiometric heavy-metal oxidants.
Recyclable Catalysis: A significant challenge in homogeneous catalysis is the recovery and reuse of the catalyst. Inspired by studies on DMAP, future work could involve immobilizing this compound onto solid supports such as polymers, silica (B1680970) gel, or magnetic nanoparticles rsc.orgchemicalpapers.comnih.gov. This would facilitate easy separation of the catalyst from the reaction mixture, enabling its recycling and reducing chemical waste, thereby aligning with the principles of a circular economy.
Atom-Economical Reactions: The use of 4-dialkylaminopyridine catalysts in one-pot, multi-component reactions represents an efficient and atom-economical approach to synthesizing complex molecules. These reactions, which minimize purification steps and solvent usage, are a cornerstone of green chemistry. The application of this compound in such transformations is a fertile area for future research.
Exploration of Novel Reactivity Modes and Substrate Scope Expansion
While 4-dialkylaminopyridine N-oxides are known for their nucleophilic catalysis, ongoing research is uncovering novel modes of reactivity and expanding their applicability to a broader range of substrates. For this compound, future studies are expected to build upon the discoveries made with its dimethyl counterpart, DMAPO.
Potential areas for exploration include:
Oxidant and Condensing Agent: DMAPO has been shown to function not only as a catalyst but also as an oxidant for converting alkyl halides to carbonyl compounds and as a highly effective condensing agent researchgate.net. It can improve yields in challenging lactonization and amidation reactions, particularly for less reactive substrates researchgate.net. Investigating the analogous reactivity of the N,N-diethyl derivative could unlock new synthetic pathways.
Peptide Coupling and Macrolactamization: A significant application of DMAPO is in peptide synthesis and macrolactamization, where it serves as a powerful catalyst in conjunction with reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) acs.orgcambridge.org. This combination has been shown to be highly efficient and can suppress racemization during peptide segment coupling acs.org. Exploring the efficacy of this compound in these complex transformations could provide valuable tools for medicinal and materials chemistry.
Asymmetric Catalysis: The N-oxide moiety is crucial for inducing chirality in asymmetric acyl transfer reactions chemrxiv.org. Chiral versions of pyridine (B92270) N-oxides have been developed as potent organocatalysts for dynamic kinetic resolutions chemrxiv.orgscripps.edu. Designing and synthesizing chiral derivatives of this compound is a logical next step to expand the toolbox of asymmetric organocatalysis.
Hydrogen Atom Transfer (HAT) Catalysis: Recent studies have demonstrated that pyridine N-oxides can act as effective photoinduced hydrogen atom transfer (HAT) catalysts for the site-selective functionalization of C-H bonds chemrxiv.orgacs.org. This emerging reactivity mode opens up new possibilities for late-stage functionalization and the synthesis of complex molecules from simple precursors.
Table 1: Potential Reactivity Modes for this compound
| Reactivity Mode | Description | Potential Substrates | Reference Analogue |
|---|---|---|---|
| Organocatalyst | Acts as a nucleophilic catalyst in various transformations. | Alcohols, amines, carboxylic acids | DMAP/DMAPO |
| Oxidant | Oxidizes substrates such as alkyl halides to carbonyls. | Alkyl halides | DMAPO researchgate.net |
| Condensing Agent | Facilitates esterification, amidation, and lactonization. | Carboxylic acids, amines, hydroxy acids | DMAPO researchgate.net |
| Asymmetric Catalyst | Chiral derivatives can induce stereoselectivity. | Racemic alcohols, azoles | Chiral ArPNOs chemrxiv.org |
| HAT Catalyst | Photoinduced C-H bond functionalization. | Alkanes, unactivated C-H bonds | Pyridine N-oxides chemrxiv.orgacs.org |
Integration with Flow Chemistry and High-Throughput Methodologies
The translation of catalytic processes from batch to continuous flow manufacturing offers numerous advantages, including improved safety, efficiency, and scalability. Similarly, high-throughput screening (HTS) accelerates the discovery of new catalysts and optimal reaction conditions.
Future research on this compound is expected to embrace these technologies:
Continuous Flow Systems: The immobilization of 4-dialkylaminopyridine catalysts on solid supports makes them highly suitable for use in packed-bed reactors for continuous flow synthesis. A nanoporous conjugated polymer embedded with DMAP has demonstrated sustained activity for over 500 hours in a continuous-flow acylation reaction researchgate.net. Developing similar immobilized versions of this compound would enable its integration into automated, continuous manufacturing processes.
High-Throughput Screening (HTS): HTS techniques are instrumental in rapidly evaluating large libraries of catalysts and reaction parameters to identify optimal systems nih.govnih.govscispace.com. Applying HTS to screen derivatives of this compound against a wide array of substrates and reaction conditions will accelerate the discovery of new applications and expand its synthetic utility.
Computational Catalyst Discovery and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing improved catalysts. This approach offers deep insights into the electronic structure and energetics of catalytic cycles.
For this compound, computational studies will be crucial for:
Mechanism Elucidation: DFT calculations can be used to model transition states and reaction pathways, providing a detailed understanding of how the catalyst operates. Such studies have been applied to chiral 4-aryl-pyridine-N-oxides, revealing that the nucleophilic ability of the N-oxide oxygen is greater than the pyridine nitrogen and is essential for high catalytic activity and enantioselectivity acs.org.
Rational Catalyst Design: By computationally modeling the properties of virtual derivatives, researchers can predict which structural modifications would enhance catalytic performance. For instance, calculations of N-O bond dissociation energies and natural atomic charges can help in designing catalysts with tailored reactivity and selectivity acs.orgnih.govnih.govresearchgate.net. This in silico approach can guide synthetic efforts, saving time and resources.
Predicting Reactivity: Computational models can help predict the reactivity of this compound with different substrates and reagents, allowing for the rational expansion of its applications into new chemical space.
Development of Pyridine N-Oxide-Based Materials for Catalytic and Other Advanced Functions
The unique properties of the pyridine N-oxide moiety extend beyond small molecule catalysis into the realm of materials science. The strong dipole moment and ability to act as a versatile ligand make it an attractive building block for functional materials.
Future directions in this area include:
Catalytically Active Polymers: Incorporating the this compound unit into polymer backbones or as pendant groups can create robust, recyclable heterogeneous catalysts. These materials combine the catalytic activity of the N-oxide with the processability and stability of a polymer support.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyridine N-oxides are effective ligands for constructing coordination polymers and MOFs nih.govresearchgate.netresearchgate.net. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The N,N-diethylamino group can further modulate the electronic properties and porosity of these materials.
Functional Surfaces and Nanomaterials: Grafting this compound onto the surface of materials like silica or magnetic nanoparticles can create functionalized surfaces with specific catalytic or binding properties rsc.orgchemicalpapers.comnih.gov. Such materials are of interest for applications in catalysis, sensing, and targeted drug delivery.
Nonlinear Optical (NLO) Materials: Polymers containing pyridine N-oxide pendant groups have been investigated for their potential as nonlinear optical materials, which are important for telecommunications and optical computing technologies cambridge.org.
Q & A
Q. What are the established synthetic routes for 4-Pyridinamine, N,N-diethyl-, 1-oxide, and how is its structure confirmed experimentally?
The synthesis of 4-Pyridinamine derivatives often involves copper-catalyzed coupling reactions or condensation of oxime derivatives with α,β-unsaturated aldehydes. For example, pyridine synthesis from O-acetyl oximes can utilize Cu(I) catalysts under reflux conditions in solvents like THF or DMF . Post-synthesis, structural confirmation is achieved via:
Q. How is crystallographic data for this compound analyzed, and what software is recommended?
Crystal structures are refined using programs like SHELXL , which optimize atomic coordinates and thermal parameters against diffraction data. Key metrics include:
- R-factors (e.g., R₁ < 0.05 for high-quality data).
- Hydrogen bonding networks : For example, O1–N1–C1 angles (119.59°) and C3–C6 bond lengths (1.51 Å) validate molecular geometry .
SHELX software is widely used due to its robustness in handling small-molecule data .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties of 4-Pyridinamine derivatives?
Hybrid methodologies like Becke’s three-parameter exchange-correlation functional (B3LYP) combine Hartree-Fock and density-functional theories to model:
Q. How can synthetic yields be optimized for N,N-diethyl-substituted analogs?
Key variables include:
Q. How should researchers resolve contradictions between crystallographic and computational data?
Q. What methodologies assess the compound’s potential as a bioactive agent (e.g., pesticide)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
